(1-Ethylcyclopropyl)methanamine: Structural Profiling, Synthetic Methodologies, and Applications in Modern Drug Discovery
(1-Ethylcyclopropyl)methanamine: Structural Profiling, Synthetic Methodologies, and Applications in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of specialized aliphatic amines is a proven tactic for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. (1-Ethylcyclopropyl)methanamine (CAS: 1177326-74-7 for the free base; 1301739-69-4 for the hydrochloride salt) has emerged as a highly versatile, sterically constrained building block,[1]. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use in drug design, and validated synthetic protocols for its preparation and integration into active pharmaceutical ingredients (APIs).
Physicochemical & Structural Profiling
Understanding the baseline metrics of (1-Ethylcyclopropyl)methanamine is critical for predicting its behavior in biological systems and synthetic workflows. The quantitative data is summarized below for rapid comparative analysis.
| Property | Value | Source |
| Chemical Name | (1-Ethylcyclopropyl)methanamine | |
| CAS Registry Number | 1177326-74-7 (Free Base) 1301739-69-4 (HCl Salt) | [1] |
| Molecular Formula | C₆H₁₃N | [2] |
| Monoisotopic Mass | 99.1048 Da | [2] |
| SMILES | CCC1(CC1)CN | [2] |
| InChIKey | DFEBPTMNVUHJRX-UHFFFAOYSA-N | [2] |
| Predicted XLogP | ~0.8 | [2] |
Mechanistic Rationale in Medicinal Chemistry
As a Senior Application Scientist, I frequently evaluate why a specific moiety is chosen over a simpler analog (e.g., a straight-chain hexylamine). The inclusion of the 1-ethylcyclopropyl group is driven by three distinct causal mechanisms:
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Metabolic Shielding (CYP450 Evasion): Primary amines are highly susceptible to oxidative deamination by monoamine oxidases (MAOs) and Cytochrome P450 enzymes. This degradation initiates via the abstraction of an alpha-proton. By placing the amine on a quaternary carbon (C1 of the cyclopropane ring), the alpha-protons are entirely removed. This structural blockade severely hinders oxidative metabolism, drastically extending the biological half-life of the resulting drug.
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Conformational Restriction (Entropic Optimization): The cyclopropane ring restricts the rotational degrees of freedom of both the amine and the ethyl group. This locks the pharmacophore into a specific vector. When the molecule binds to a target protein's active site, the entropic penalty is minimized because the ligand is pre-organized into its bioactive conformation.
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Steric Bulk and Lipophilic Tuning: The cyclopropane ring possesses unique sp²-like character due to its bent Walsh orbitals. Combined with the ethyl extension, it provides a precise lipophilic volume (XLogP ~0.8) that perfectly occupies small, hydrophobic sub-pockets in target enzymes without indiscriminately increasing the overall lipophilicity (which would risk off-target toxicity and poor aqueous solubility).
Synthetic Workflows & Protocols
The synthesis of (1-Ethylcyclopropyl)methanamine requires robust, self-validating protocols to ensure high yield and purity. The most reliable route is the reduction of 1-ethylcyclopropanecarbonitrile using Lithium Aluminum Hydride (LiAlH₄).
Protocol: LiAlH₄ Reduction of 1-Ethylcyclopropanecarbonitrile
This protocol is designed to maximize the recovery of the highly volatile, water-soluble free base by utilizing a highly specific quenching mechanism.
Reagents:
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1-Ethylcyclopropanecarbonitrile (1.0 eq)
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LiAlH₄ (1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
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Ethereal HCl (2.0 M)
Step-by-Step Methodology:
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Preparation: Purge a flame-dried round-bottom flask with Argon. Causality: LiAlH₄ reacts violently with atmospheric moisture; an inert atmosphere is non-negotiable for safety and reagent efficacy.
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Hydride Suspension: Suspend LiAlH₄ in anhydrous THF and cool to 0 °C using an ice bath.
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Controlled Addition: Dissolve 1-ethylcyclopropanecarbonitrile in THF and add dropwise to the suspension over 30 minutes. Causality: The reduction of the nitrile is highly exothermic. Dropwise addition at 0 °C prevents solvent boil-off and suppresses the formation of secondary amine dimers.
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Thermal Activation: Remove the ice bath and reflux the mixture for 4–6 hours. Causality: While the initial hydride attack is fast, the intermediate imine reduction requires thermal energy to drive the reaction to the primary amine.
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Self-Validating Monitoring: Monitor via FT-IR. The complete disappearance of the sharp nitrile stretch (~2250 cm⁻¹) validates the end of the reaction.
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The Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every
grams of LiAlH₄ used, sequentially add mL of H₂O, mL of 15% NaOH (aq), and mL of H₂O.-
Causality & Validation: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method forces the formation of a stark white, granular aluminate precipitate. The visual transition from a grey slurry to a white, easily filterable solid is the self-validating cue of a successful quench.
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Extraction: Filter the mixture through a Celite pad and wash with diethyl ether. Concentrate the filtrate under reduced pressure (carefully, to avoid losing the volatile free base).
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Salt Formation: Dissolve the crude oil in diethyl ether and dropwise add 2.0 M ethereal HCl at 0 °C. Filter the resulting precipitate. Causality: The free base is prone to oxidation and carbamate formation via atmospheric CO₂. Conversion to the HCl salt yields a stable, crystalline solid ideal for long-term storage and precise stoichiometric weighing.
Fig 1. Synthetic workflow of (1-Ethylcyclopropyl)methanamine Hydrochloride.
Applications in Drug Development
The unique structural profile of (1-Ethylcyclopropyl)methanamine has led to its integration into several advanced therapeutic pipelines.
A. PARG Inhibitors (Oncology)
Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme responsible for hydrolyzing PAR chains, playing a critical role in DNA damage repair. Inhibiting PARG leads to hyper-PARylation, stalling replication forks and inducing apoptosis in cancer cells (synthetic lethality). According to patent literature ([3]), (1-ethylcyclopropyl)methanamine is conjugated to a 2,4-dioxo-quinazoline-6-sulfonamide core. The amine acts as a critical linker, while the 1-ethylcyclopropyl group is thrust into a lipophilic sub-pocket of the PARG active site, shielding the sulfonamide from solvent and exponentially increasing target residence time.
Fig 2. PARG inhibition pathway utilizing the (1-Ethylcyclopropyl)methanamine moiety.
B. HIV Protease Inhibitors (Virology)
In the development of 1-benzyl-2-imino-4-phenyl-5-oxoimidazolidine derivatives for HIV treatment ([4]), the (1-ethylcyclopropyl)methanamine unit serves as a sterically demanding P1/P1' ligand. The conformational rigidity of the cyclopropane ring forces the ethyl group into an optimal geometry to occupy the S1/S1' hydrophobic pockets of the viral protease, acting as a highly stable transition-state mimic.
C. CETP Inhibitors (Cardiovascular)
Cholesteryl ester transfer protein (CETP) inhibitors rely on precise lipophilic tuning to function within lipid-rich environments. Patent[5] details the use of this amine in synthesizing indole and indazole derivatives, where the aliphatic moiety perfectly modulates the lipid-water partition coefficient, ensuring the drug reaches its target without becoming trapped in adipocyte membranes.
References
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1301739-69-4 (C6H13N) Source: PubChemLite (Université du Luxembourg) URL:[Link]
- US10239843B2 - 2,4-dioxo-quinazoline-6-sulfonamide derivatives as inhibitors of PARG Source: Google Patents URL
- WO2019075291A1 - 1-benzyl-2-imino-4-phenyl-5-oxoimidazolidine derivatives as hiv protease inhibitors Source: Google Patents URL
- WO2006013048A1 - Indole, indazole or indoline derivatives Source: Google Patents URL
Sources
- 1. (1-ethylcyclopropyl)methanamine hydrochloride | 1301739-69-4 [sigmaaldrich.com]
- 2. PubChemLite - 1301739-69-4 (C6H13N) [pubchemlite.lcsb.uni.lu]
- 3. US10239843B2 - 2,4-dioxo-quinazoline-6-sulfonamide derivatives as inhibitors of PARG - Google Patents [patents.google.com]
- 4. WO2019075291A1 - 1-benzyl-2-imino-4-phenyl-5-oxoimidazolidine derivatives as hiv protease inhibitors - Google Patents [patents.google.com]
- 5. WO2006013048A1 - Indole, indazole or indoline derivatives - Google Patents [patents.google.com]
